molecular formula C10H17N3O2 B12888900 1-tert-Butyl-1H-pyrazol-4-yl dimethylcarbamate CAS No. 88558-98-9

1-tert-Butyl-1H-pyrazol-4-yl dimethylcarbamate

Cat. No.: B12888900
CAS No.: 88558-98-9
M. Wt: 211.26 g/mol
InChI Key: SZBLBOCEZFVXNJ-UHFFFAOYSA-N
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Description

1-(tert-butyl)-1H-pyrazol-4-yl dimethylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is known for its stability and unique chemical properties, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-1H-pyrazol-4-yl dimethylcarbamate typically involves the reaction of tert-butyl carbamate with a pyrazole derivative. One common method is the reaction of tert-butyl carbamate with 4-chloropyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-1H-pyrazol-4-yl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major products are often oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted carbamates or pyrazole derivatives.

Scientific Research Applications

1-(tert-butyl)-1H-pyrazol-4-yl dimethylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a protective group in peptide synthesis.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-1H-pyrazol-4-yl dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Ethyl carbamate
  • Methyl carbamate
  • Phenyl carbamate

Uniqueness

1-(tert-butyl)-1H-pyrazol-4-yl dimethylcarbamate is unique due to its specific structure, which combines the properties of both pyrazole and carbamate groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

88558-98-9

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

(1-tert-butylpyrazol-4-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)13-7-8(6-11-13)15-9(14)12(4)5/h6-7H,1-5H3

InChI Key

SZBLBOCEZFVXNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C=N1)OC(=O)N(C)C

Origin of Product

United States

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